molecular formula C10H19N B2643515 N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine CAS No. 1341358-66-4

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine

Cat. No.: B2643515
CAS No.: 1341358-66-4
M. Wt: 153.269
InChI Key: RSFXNXCGBHWPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine is an organic compound that belongs to the class of amines. This compound features a cyclopropylmethyl group attached to a cyclopentane ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a bromocyclopropane derivative with an amine. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the bromocyclopropane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity towards different receptors are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-methylcyclopentan-1-amine
  • N-cyclopropylmethyl-2-methylcyclohexan-1-amine
  • N-cyclopropylmethyl-2-methylcycloheptan-1-amine

Uniqueness

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine is unique due to its specific structural features, such as the cyclopropylmethyl group and the cyclopentane ring. These structural elements contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-3-2-4-10(8)11-7-9-5-6-9/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFXNXCGBHWPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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